molecular formula C26H18FN3O5S2 B2795854 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 932529-27-6

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2795854
CAS No.: 932529-27-6
M. Wt: 535.56
InChI Key: UPIWXLBMFXQNLH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone is a complex organic compound that features a benzodioxole ring, a fluorobenzyl group, and a pyrimidobenzothiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the fluorobenzyl group and the pyrimidobenzothiazine moiety. Key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide.

    Formation of the Pyrimidobenzothiazine Moiety: This is typically synthesized through a series of condensation reactions involving appropriate amines and thiols.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and fluorobenzyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Material Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-fluorophenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole and pyrimidobenzothiazine moieties are likely involved in these interactions, influencing pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone is unique due to the presence of the pyrimidobenzothiazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN3O5S2/c27-18-5-3-4-16(10-18)13-30-20-7-2-1-6-19(20)25-24(37(30,32)33)12-28-26(29-25)36-14-21(31)17-8-9-22-23(11-17)35-15-34-22/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIWXLBMFXQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=C4C(=N3)C5=CC=CC=C5N(S4(=O)=O)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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